4-(2-Phenylethenesulfonamido)benzoic acid
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Overview
Description
4-(2-Phenylethenesulfonamido)benzoic acid, also known as PESBA, is a sulfonamide derivative of benzoic acid. It has a molecular weight of 303.34 . The IUPAC name for this compound is 4-({[(E)-2-phenylethenyl]sulfonyl}amino)benzoic acid .
Molecular Structure Analysis
The InChI code for 4-(2-Phenylethenesulfonamido)benzoic acid is 1S/C15H13NO4S/c17-15(18)13-6-8-14(9-7-13)16-21(19,20)11-10-12-4-2-1-3-5-12/h1-11,16H,(H,17,18)/b11-10+ . This indicates that the molecule consists of a benzoic acid group attached to a phenylethenesulfonamido group .Physical And Chemical Properties Analysis
4-(2-Phenylethenesulfonamido)benzoic acid is a powder at room temperature .Scientific Research Applications
Environmental Science Applications
- Environmental Contaminant Removal: Das et al. (2021) detailed the use of ionic liquid-based molecularly imprinted polymers @ graphene oxide composites for the removal of 4-Hydroxy benzoic acid, a metabolite of Paraben and an emerging contaminant, from environmental samples. This innovative approach highlights the potential of 4-(2-Phenylethenesulfonamido)benzoic acid derivatives in mitigating environmental pollution through the selective removal of harmful contaminants (Das, Wankhade, & Kumar, 2021).
Materials Science Applications
- Polymer-Rare Earth Complexes: Gao, Fang, and Men (2012) explored the synthesis and fluorescence emission characteristics of polymer-rare earth complexes composed of aryl carboxylic acid-functionalized polystyrene and Tb(III) ion. The study demonstrates the utility of benzoic acid derivatives in the development of novel materials with potential applications in optoelectronics and sensing technologies (Gao, Fang, & Men, 2012).
Biochemical Applications
- Bio-Potent Sulfonamides: Dineshkumar and Thirunarayanan (2019) synthesized some 4-(substituted phenylsulfonamido)benzoic acids using a fly-ash:H3PO3 nano catalyst catalyzed condensation. The study not only characterizes these compounds but also assesses their antimicrobial activities, indicating the potential for pharmaceutical applications, especially as antimicrobial agents (Dineshkumar & Thirunarayanan, 2019).
Drug Discovery and Pharmacology
- EP1 Receptor Selective Antagonists: Naganawa et al. (2006) discovered that 4-({2-[Isobutyl(phenylsulfonyl)amino]-5-(trifluoromethyl)phenoxy}methyl)benzoic acid and its derivatives exhibit optimized antagonist activity for the EP1 receptor subtype, showcasing the potential of benzoic acid sulfonamide derivatives in the development of new therapeutic agents (Naganawa et al., 2006).
Safety And Hazards
The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
4-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4S/c17-15(18)13-6-8-14(9-7-13)16-21(19,20)11-10-12-4-2-1-3-5-12/h1-11,16H,(H,17,18)/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNCKFVUBJAWFPQ-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Phenylethenesulfonamido)benzoic acid |
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